molecular formula C14H14O4 B2388972 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one CAS No. 865658-82-8

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one

Cat. No.: B2388972
CAS No.: 865658-82-8
M. Wt: 246.262
InChI Key: UUGYSJYNNDNYTN-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one typically involves the reaction of 4-methylbenzyl alcohol with a suitable pyranone precursor under specific conditions. One common method includes the use of a base-catalyzed reaction where the 4-methylbenzyl alcohol is reacted with 2-hydroxymethyl-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyranone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxymethyl-4H-pyran-4-one
  • 5-(4-methylbenzyl)oxy-4H-pyran-4-one
  • 2-(hydroxymethyl)-5-phenoxy-4H-pyran-4-one

Uniqueness

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is unique due to the presence of both the hydroxymethyl and 4-methylbenzyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the design of new therapeutic agents and other functional materials.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-10-2-4-11(5-3-10)8-18-14-9-17-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGYSJYNNDNYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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